REACTION_CXSMILES
|
Cl.[Br:2][C:3]1[CH:4]=[C:5]([C:12]([OH:14])=[O:13])[C:6]2[CH:7]=[N:8][NH:9][C:10]=2[CH:11]=1.[CH3:15]O>>[Br:2][C:3]1[CH:4]=[C:5]([C:12]([O:14][CH3:15])=[O:13])[C:6]2[CH:7]=[N:8][NH:9][C:10]=2[CH:11]=1
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Name
|
|
Quantity
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46.9 mL
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Type
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reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
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4.65 g
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Type
|
reactant
|
Smiles
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BrC=1C=C(C=2C=NNC2C1)C(=O)O
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Name
|
|
Quantity
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100 mL
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Type
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reactant
|
Smiles
|
CO
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Control Type
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UNSPECIFIED
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Setpoint
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70 °C
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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to cool to RT
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Type
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CUSTOM
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Details
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resulting in the precipitation of a solid
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Type
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TEMPERATURE
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Details
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The mixture was cooled in ice
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Type
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FILTRATION
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Details
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the yellow precipitate filtered off
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Type
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WASH
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Details
|
washed with methanol
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Name
|
|
Type
|
product
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Smiles
|
BrC=1C=C(C=2C=NNC2C1)C(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.54 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |